molecular formula C14H9FN4OS B1439135 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1147736-74-0

5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1439135
CAS No.: 1147736-74-0
M. Wt: 300.31 g/mol
InChI Key: HMFARGSYPUHIIR-UHFFFAOYSA-N
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Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

The systematic nomenclature of 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The name describes a pyrazolo[1,5-a]pyrimidine core structure with three distinct substituents positioned at specific locations on the fused ring system. The compound bears the unique Chemical Abstracts Service registry number 1147736-74-0, which serves as its definitive chemical identifier in databases and regulatory systems.

The molecular designation indicates substitution at position 5 with a [(2-fluorophenyl)sulfanyl]methyl group, position 7 with a hydroxyl group, and position 3 with a carbonitrile group. This systematic naming convention ensures unambiguous identification of the compound structure and facilitates precise communication within the scientific community. The Simplified Molecular Input Line Entry System representation N#CC1=C2N=C(CSC3=CC=CC=C3F)C=C(O)N2N=C1 provides a linear notation that captures the complete molecular structure including stereochemistry and connectivity.

The compound has been assigned the molecular database number MFCD13298494, which serves as an additional identifier in chemical inventory systems. This comprehensive identification system ensures that researchers can accurately locate and reference this specific compound across various chemical databases and literature sources.

Structural Classification Within Pyrazolo[1,5-a]pyrimidine Derivatives

The target compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system. This classification places it within a notable family of nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry and materials science applications. The pyrazolo[1,5-a]pyrimidine scaffold consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring.

Within the broader classification of pyrazolo[1,5-a]pyrimidine derivatives, this compound represents a highly functionalized example featuring multiple substituent groups that confer specific chemical and physical properties. The presence of the fluorinated phenyl sulfanyl substituent at position 5 distinguishes it from simpler pyrazolo[1,5-a]pyrimidine derivatives and places it within a subset of compounds designed for specific applications in research and development.

The structural features of this compound align with the general synthetic strategies described for pyrazolo[1,5-a]pyrimidine derivatives, which typically involve pyrimidine ring construction via interaction of amino-pyrazoles with different 1,3-biselectrophilic compounds such as beta-dicarbonyls, beta-enaminones, beta-haloenones, and beta-ketonitriles. The specific substitution pattern suggests synthetic approaches that allow for selective functionalization at multiple positions of the heterocyclic core.

The compound's classification within bioactive pyrazolo[1,5-a]pyrimidine derivatives is supported by the documented exceptional properties of this molecular class, including applications as protein inhibitors and materials with notable photophysical properties. The structural complexity achieved in this particular derivative demonstrates the versatility of the pyrazolo[1,5-a]pyrimidine scaffold for creating molecules with tailored properties.

Physicochemical Properties: Molecular Formula, Weight, and Isotopic Composition

The molecular formula of this compound is C14H9FN4OS, which indicates the presence of 14 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. This composition reflects the complex heterocyclic nature of the compound and the incorporation of multiple heteroatoms that contribute to its unique chemical properties.

The molecular weight of the compound is precisely determined to be 300.31 grams per mole. This molecular weight places the compound within a range that is favorable for various research applications and suggests good bioavailability characteristics for potential pharmaceutical applications. The relatively moderate molecular weight combined with the presence of multiple heteroatoms indicates a compound with potential for diverse intermolecular interactions.

Property Value Units
Molecular Formula C14H9FN4OS -
Molecular Weight 300.31 g/mol
Carbon Atoms 14 -
Hydrogen Atoms 9 -
Fluorine Atoms 1 -
Nitrogen Atoms 4 -
Oxygen Atoms 1 -
Sulfur Atoms 1 -
Chemical Abstracts Service Number 1147736-74-0 -

The isotopic composition of the compound reflects the natural abundance of isotopes for each constituent element. The presence of fluorine-19, which is monoisotopic, provides a definitive mass contribution to the overall molecular weight. The four nitrogen atoms contribute to the compound's potential for isotopic labeling studies, as nitrogen-15 substitution could be employed for nuclear magnetic resonance spectroscopy or mass spectrometry investigations.

The elemental composition analysis reveals a heteroatom content of approximately 38.5 percent by atom count, indicating significant deviation from purely carbon-hydrogen frameworks. This high heteroatom content suggests enhanced polarity and potential for hydrogen bonding interactions, which may influence solubility characteristics and molecular recognition properties.

Properties

IUPAC Name

5-[(2-fluorophenyl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4OS/c15-11-3-1-2-4-12(11)21-8-10-5-13(20)19-14(18-10)9(6-16)7-17-19/h1-5,7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFARGSYPUHIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCC2=CC(=O)N3C(=N2)C(=CN3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile generally involves:

  • Construction of the pyrazolo[1,5-a]pyrimidine core.
  • Introduction of the 7-hydroxy substituent.
  • Installation of the 3-carbonitrile group.
  • Attachment of the (2-fluorophenyl)sulfanyl methyl moiety.

Two main synthetic routes have been documented for related pyrazolo[1,5-a]pyrimidine derivatives bearing 2-fluorophenyl substituents. These routes differ mainly in the starting materials and the sequence of transformations.

Preparation of Key Intermediate: 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde

A crucial intermediate in the synthesis of the target compound is 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which can be synthesized efficiently via a two-step catalytic reduction process from 2-(2-fluorobenzoyl)malononitrile.

Method Description (Based on Patent CN113845459A)

  • Step 1: First Reduction Reaction

    • Dissolve 2-(2-fluorobenzoyl)malononitrile in a solvent such as tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide.
    • Add a metal catalyst (e.g., 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder) and glacial acetic acid.
    • Vacuum the system, replace with nitrogen three times, then pressurize with hydrogen.
    • Heat to initiate the first reduction reaction.
  • Step 2: Second Reduction Reaction

    • After cooling below 30 °C, filter to remove the metal catalyst.
    • Transfer the reaction mixture to a clean vessel, add Raney nickel and water.
    • Repeat vacuum and nitrogen replacement, then pressurize with hydrogen.
    • Heat to carry out the second reduction reaction.
  • Step 3: Isolation

    • Filter to remove Raney nickel, wash with tetrahydrofuran.
    • Concentrate the filtrate under reduced pressure until solids appear.
    • Cool, add tetrahydrofuran aqueous solution, heat, stir to pulp.
    • Filter, wash with water, and dry to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

This method is advantageous due to its one-pot approach, minimizing intermediate isolation and reducing waste, making it suitable for industrial scale-up with high yield and purity.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core and Functionalization

The pyrazolo[1,5-a]pyrimidine core can be constructed starting from aminopyrazole derivatives, followed by cyclization and functional group modifications.

Multistep Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives

  • Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate produces dihydroxy heterocyclic intermediate (yield ~89%).
  • Chlorination with phosphorus oxychloride converts the diol to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (yield ~61%).
  • Nucleophilic substitution with morpholine at room temperature selectively replaces the chlorine at the 7-position, yielding 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (yield ~94%).

This intermediate serves as a platform for further substitution to introduce other groups, such as the (2-fluorophenyl)sulfanyl methyl moiety.

Introduction of the (2-Fluorophenyl)sulfanyl Methyl Group

The attachment of the (2-fluorophenyl)sulfanyl methyl substituent typically involves nucleophilic substitution or coupling reactions using appropriate precursors such as 2-fluorophenyl thiol derivatives and halomethyl pyrazolo[1,5-a]pyrimidine intermediates.

While explicit detailed procedures for this exact substitution on the 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile core are scarce in the public domain, analogous methods include:

  • Formation of a halomethyl intermediate at the 7-position (e.g., chloromethyl or bromomethyl derivative).
  • Reaction with 2-fluorophenyl thiol under basic conditions to yield the sulfanyl methyl substituted product.
  • Purification by crystallization or chromatography.

Comparative Analysis of Synthetic Routes

Feature Route I (Patent CN113845459A) Route II (WO 2010098351)
Starting Material 2-(2-fluorobenzoyl)malononitrile o-Fluoroacetophenone
Key Steps Two-step catalytic reduction, one-pot synthesis Bromination, substitution condensation, Pd-C dechlorination, DIBAL reduction, oxidation
Number of Steps Fewer, streamlined More steps, complex operations
Waste Generation Reduced organic solvent waste Large amounts of organic solvent waste
Yield and Purity High Lower total yield
Industrial Suitability High (environment-friendly, cost-effective) Low (higher cost, less suitable for scale-up)

The first route is preferable for industrial production due to its efficiency, reduced waste, and better environmental profile.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Catalysts Conditions Yield/Remarks
1 Dissolution of 2-(2-fluorobenzoyl)malononitrile Solvent (THF, acetonitrile, acetone, etc.) Vacuum, N2 replacement, H2 pressure, heat High solubility, initial reduction
2 First catalytic reduction Pd/C, Pt/C, Pd(OH)2, Zn powder, glacial acetic acid Hydrogen atmosphere, elevated temperature Partial reduction
3 Filtration and transfer Raney nickel, water Hydrogen atmosphere, heat Second reduction
4 Filtration, washing, concentration Tetrahydrofuran aqueous solution Reduced pressure, cooling Solid precipitation, purification
5 Nucleophilic substitution for sulfanyl methyl group 2-Fluorophenyl thiol, halomethyl intermediate Basic conditions, room temperature Formation of final compound
6 Final purification Crystallization or chromatography Ambient temperature High purity product

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or triethylamine.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. Notably, compounds with similar structures have shown promising results as cyclin-dependent kinase (CDK) inhibitors. For instance, research indicates that derivatives can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 45 to 97 nM, suggesting that 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile may exhibit similar or enhanced efficacy against these cell lines .

CompoundCell LineIC50 (nM)
Example AMCF-745
Example BHCT-11699
Target Compound MCF-7/HCT-116 Pending Further Studies

Enzyme Inhibition

The compound has potential applications in enzyme inhibition studies. Pyrazolo[1,5-a]pyrimidines are known to interact with various kinases and enzymes involved in cellular signaling pathways. The presence of the hydroxyl group may enhance binding affinity to target enzymes, making it a candidate for further exploration in drug design aimed at modulating enzyme activity in cancer and other diseases.

Case Study 1: Anticancer Efficacy

A study published in RSC Advances explored a series of pyrazolo[3,4-d]pyrimidine derivatives as CDK inhibitors. The results demonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines, with several compounds outperforming established drugs like sorafenib . This suggests that similar compounds could be developed based on the structure of this compound.

Case Study 2: Structure-Activity Relationship

Research focusing on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines indicates that modifications at specific positions can enhance biological activity. The presence of substituents such as fluorophenyl groups has been linked to improved potency against cancer cell lines . This underscores the importance of chemical modifications in optimizing drug candidates.

Mechanism of Action

The mechanism by which 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Position 5 Substitutions
  • Target Compound : The 2-fluorophenylsulfanylmethyl group enhances metabolic stability and modulates lipophilicity. The fluorine atom improves binding affinity via halogen bonding .
  • Analog 1: 7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile () Substitution: A 2-chlorophenylamino group at position 7 and a fluoroethoxymethyl group at position 4. Application: PET imaging agent with high tumor uptake (2.18 ± 1.02 %ID/g at 5 min post-injection) compared to [18F]FDG (1.27 ± 0.54 %ID/g) .
  • Analog 2: 5-{[(2,4-Difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile () Substitution: Additional fluorine at position 4 of the phenyl ring.
Position 7 Modifications
  • Analog 3: 5-Chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile () Substitution: Cyclopropylamino group at position 5. Application: Intermediate for kinase inhibitors (e.g., CDK2/CEBPA-targeting compounds) .
  • Analog 4: 7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile () Substitution: Fluoroethylamino group at position 6. Pharmacokinetics: Polar ester derivatives ([18F]3, [18F]4) showed improved tumor retention over carboxylate ([18F]5) due to slower clearance .
Position 3 Modifications
  • Target Compound: The cyano group stabilizes the core structure and participates in hydrogen bonding.
  • Analog 5: 7-Phenyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide () Substitution: Carboxamide replaces cyano. Activity: Demonstrates potent antimicrobial effects against Gram-positive bacteria (e.g., S. aureus) .

Pharmacokinetic and Biodistribution Profiles

Compound Key Features Tumor Uptake (%ID/g) Clearance Rate Application
Target Compound 7-Hydroxyl, 2-FPh-SCH2 Not reported Moderate Under investigation
[18F]5 (Analog 1) 2-Chlorophenylamino, fluoroethoxy 2.18 ± 1.02 (5 min) Fast PET imaging
[18F]4 (Analog 4) Fluoroethylamino, hydroxymethyl Increasing over time Slow Tumor imaging
5-Chloro-7-isopropyl (Analog) Isopropyl, chloro Not reported Low Kinase inhibition

Biological Activity

5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : (5E)-5-{[(2-fluorophenyl)sulfanyl]methylene}-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • CAS Number : 1147736-74-0
  • Molecular Formula : C14H9FN4OS
  • Molecular Weight : 300.32 g/mol

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions. The compound can be synthesized through the interaction of 2-fluorophenyl sulfide with appropriate pyrazole derivatives under controlled conditions . The synthesis pathway typically allows for versatile modifications at various positions on the pyrazolo ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, compounds in this class have demonstrated significant inhibitory effects on various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that derivatives exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities:

  • Kinase Inhibition : Some pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of certain kinases involved in cancer progression. This activity suggests a mechanism for their anticancer effects .
  • Target Enzymes : Notably, compounds similar to this compound have shown inhibition against enzymes like cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3), which are critical in cell cycle regulation and cancer metabolism .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Study on Antitumor Activity :
    • A derivative demonstrated significant growth inhibition in L5178Y murine leukemia cells with IC50 values indicating potent activity comparable to standard chemotherapeutics .
  • Enzymatic Activity Assessment :
    • The compound was tested against thymidylate synthase and showed no inhibition at concentrations up to 1 mM, suggesting a selective action mechanism that may reduce potential side effects .
  • Toxicity and Biocompatibility :
    • The lower toxicity levels associated with pyrazolo[1,5-a]pyrimidine derivatives make them promising candidates for further development in drug design .

Comparative Biological Activity Table

Compound NameAnticancer ActivityEnzyme TargetIC50 (µM)Reference
This compoundHighCDK, GSK3TBD
Related Pyrazolo Compound AModerateThymidylate Synthase>1000
Related Pyrazolo Compound BHighVarious Kinases<10

Q & A

Basic: What are the optimized synthetic routes for preparing 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the pyrazolo[1,5-a]pyrimidine core. A common approach includes:

  • Step 1: Cyclocondensation of precursors (e.g., aminopyrazoles with substituted acrylonitriles) under reflux in solvents like 2-propanol or pyridine. For example, reacting 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with 2-fluoro-thiophenol derivatives in the presence of a base (e.g., NaH) to introduce the sulfanyl group .
  • Step 2: Hydroxylation at the 7-position via hydrolysis under controlled acidic or basic conditions. Yields (60–84%) depend on reaction time, temperature, and purification methods (e.g., recrystallization from methanol or ethanol) .
  • Optimization: Adjusting stoichiometry (e.g., 1:1.3 molar ratio of core to substituent precursor) and using catalysts (e.g., piperidine) can enhance regioselectivity .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Spectroscopy:
    • IR: Confirms functional groups (e.g., -OH stretch at ~3200–3400 cm⁻¹, C≡N at ~2200 cm⁻¹, and C-F at ~1100 cm⁻¹) .
    • NMR:
  • ¹H NMR: Signals for aromatic protons (δ 7.3–8.4 ppm), methylene groups (δ 4.6–5.0 ppm, -SCH2), and hydroxyl protons (δ 5.5–6.0 ppm, exchangeable) .
  • ¹³C NMR: Peaks for nitrile carbons (δ ~115 ppm), pyrimidine/pyrazole carbons (δ 140–160 ppm), and fluorophenyl carbons (δ 110–130 ppm) .
    • MS: Molecular ion peaks (e.g., [M+H]⁺) match theoretical molecular weights (e.g., ~340–360 g/mol) .
  • Chromatography: HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95%) and resolves isomeric impurities .

Advanced: What crystallographic data confirm the molecular geometry and intermolecular interactions of the compound?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Planarity: The pyrazolo[1,5-a]pyrimidine core and substituents are coplanar (r.m.s. deviation <0.02 Å), facilitating π-π stacking .
  • Hydrogen Bonding: Intermolecular C–H⋯N interactions between nitrile groups and aromatic protons stabilize crystal packing, forming infinite sheets parallel to the b-axis .
  • Crystal Parameters: Monoclinic system (space group P21/c) with unit cell dimensions (e.g., a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.9°) .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer:

  • Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, as seen in PET imaging agents .
  • Hydroxyl Position: The 7-hydroxyl group increases solubility via hydrogen bonding but may reduce membrane permeability. Methylation at this position (e.g., 7-methoxy derivatives) improves lipophilicity .
  • Sulfanyl Group: Replacing sulfur with oxygen (e.g., sulfoxide) alters pharmacokinetics, as observed in reduced tumor uptake in radiolabeled analogs .

Advanced: What in silico methods predict metabolic stability and target binding affinity?

Methodological Answer:

  • Metabolic Stability: Use quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) to identify susceptible sites (e.g., hydroxyl groups prone to glucuronidation) .
  • Docking Studies: Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) evaluates binding modes. For example, the nitrile group forms hydrogen bonds with catalytic lysine residues in kinase ATP pockets .
  • MD Simulations: Assess stability of ligand-protein complexes (e.g., 50 ns simulations in GROMACS) to prioritize derivatives with low RMSD (<2 Å) .

Advanced: Which analytical techniques resolve isomeric impurities and degradation products?

Methodological Answer:

  • Chiral HPLC: Separates enantiomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • LC-MS/MS: Identifies degradation products (e.g., hydrolyzed nitriles to amides) via fragmentation patterns .
  • X-ray Powder Diffraction (XRPD): Differentiates polymorphic forms by comparing experimental and simulated diffraction patterns .

Distinction Between Basic and Advanced Questions

Category Examples
Basic Research Synthesis optimization, spectroscopic characterization, initial SAR studies
Advanced Research Crystallography, computational modeling, metabolic pathway analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile

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